- Preparation of dibenzo[b,e]oxepin derivatives as agonists of peroxisome proliferator-activated receptor (PPAR-γ), World Intellectual Property Organization, , ,

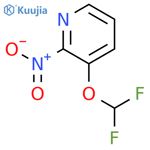

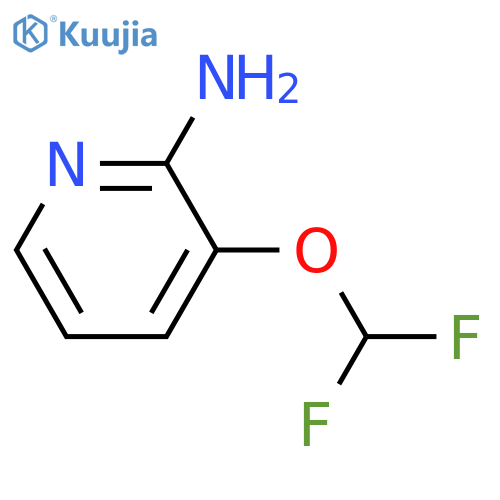

Cas no 947249-14-1 (3-(Difluoromethoxy)pyridin-2-amine)

947249-14-1 structure

Nombre del producto:3-(Difluoromethoxy)pyridin-2-amine

Número CAS:947249-14-1

MF:C6H6F2N2O

Megavatios:160.121448040009

MDL:MFCD12405788

CID:1005734

PubChem ID:28981901

3-(Difluoromethoxy)pyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 3-(Difluoromethoxy)pyridin-2-amine

- 2-Amino-3-(difluoromethoxy)pyridine

- URJOUYRTHKWERB-UHFFFAOYSA-N

- 3-(difluoromethoxy)-2-pyridinamine

- 2-Pyridinamine, 3-(difluoromethoxy)-

- NE24571

- SY035791

- 3-[bis(fluoranyl)methoxy]pyridin-2-amine

- AK146245

- ST2404808

- A845060

- Z1263529546

- 3-(Difluoromethoxy)-2-pyridinamine (ACI)

- 2-Amino-3-difluoromethoxypyridine

- EN300-67307

- DB-293720

- DS-8481

- SB76629

- XMB24914

- 947249-14-1

- AKOS015916871

- Z362783884

- MFCD12405788

- SCHEMBL67670

- DTXSID70651881

- CS-D0412

-

- MDL: MFCD12405788

- Renchi: 1S/C6H6F2N2O/c7-6(8)11-4-2-1-3-10-5(4)9/h1-3,6H,(H2,9,10)

- Clave inchi: URJOUYRTHKWERB-UHFFFAOYSA-N

- Sonrisas: FC(OC1C(N)=NC=CC=1)F

Atributos calculados

- Calidad precisa: 160.04481914g/mol

- Masa isotópica única: 160.04481914g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 123

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 48.1

- Xlogp3: 1.4

3-(Difluoromethoxy)pyridin-2-amine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

3-(Difluoromethoxy)pyridin-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126549-250mg |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95%+ | 250mg |

$57 | 2023-02-18 | |

| Apollo Scientific | PC448010-250mg |

3-(Difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 250mg |

£33.00 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1317971-5G |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 97% | 5g |

$360 | 2024-07-21 | |

| TRC | D456355-250mg |

3-(Difluoromethoxy)pyridin-2-amine |

947249-14-1 | 250mg |

$ 275.00 | 2022-04-29 | ||

| Apollo Scientific | PC448010-1g |

3-(Difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 1g |

£85.00 | 2025-02-21 | |

| Enamine | EN300-67307-0.1g |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 0.1g |

$42.0 | 2023-05-03 | |

| Enamine | EN300-67307-0.25g |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 0.25g |

$60.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WY612-5g |

3-(Difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 5g |

4228.0CNY | 2021-08-03 | |

| Chemenu | CM126549-10g |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 10g |

$935 | 2021-08-05 | |

| Enamine | EN300-67307-2.5g |

3-(difluoromethoxy)pyridin-2-amine |

947249-14-1 | 95% | 2.5g |

$256.0 | 2023-05-03 |

3-(Difluoromethoxy)pyridin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Acetic acid , Iron Solvents: Ethanol ; overnight, 100 °C; overnight, 100 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 40 °C

Referencia

- Process for the preparation of biheteroaryl compounds and crystal forms thereof, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C

Referencia

- Preparation of pyrazolylpyridinamine derivatives for use as DLK inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; overnight, reflux

Referencia

- Preparation of pyrazole compounds as Raf inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: 2-Methoxyethanol , Copper oxide (Cu2O) , Ammonium hydroxide Solvents: Water ; 23 h, 100 °C; 100 °C → 0 °C

Referencia

- Preparation of substituted imidazoles and oxazoles as Raf kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; overnight, 1 atm, rt

Referencia

- Preparation of pyridinylimidazolylpyrimidine derivatives and analogs for use as Raf kinase modulators, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C

Referencia

- Preparation of imidazolopyridines and -pyrimidines as tricyclic DLK inhibitors and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Ammonium hydroxide Solvents: Water ; 2 d, 240 psi, rt → 150 °C

Referencia

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

Referencia

- Preparation of imidazole compounds as Raf kinase inhibitors for treating cancer, United States, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 1 h, rt → 90 °C

Referencia

- Preparation of pyrazole derivatives and uses thereof as inhibitors of DLK, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 1 h, rt → 90 °C; 90 °C → rt

Referencia

- Preparation of bipyrimidinamine derivatives and analogs for use in the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,

3-(Difluoromethoxy)pyridin-2-amine Raw materials

3-(Difluoromethoxy)pyridin-2-amine Preparation Products

3-(Difluoromethoxy)pyridin-2-amine Literatura relevante

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

947249-14-1 (3-(Difluoromethoxy)pyridin-2-amine) Productos relacionados

- 1206981-49-8(3-(Trifluoromethoxy)pyridin-2-amine)

- 2149367-78-0(2-hydroxy-3-2-(methoxymethyl)-1,3-thiazol-4-ylpropanoic acid)

- 2639439-79-3(4-{(5-{(tert-butoxy)carbonylamino}-1,3,4-thiadiazol-2-yl)sulfanylmethyl}benzoic acid)

- 1216436-29-1(N2,N4-bis(2,3-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride)

- 1603197-70-1(1-Pentene, 3-(bromomethyl)-3-methyl-)

- 923230-19-7(5-(4-fluorophenyl)furan-2-ylmethanamine)

- 1256466-18-8(Ethyl 2,3-difluoro-4-methylphenylacetate)

- 92146-91-3(3-amino-3-phenylpentanoic acid)

- 912902-04-6(2-{1-(4-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}propan-2-ol)

- 2138387-05-8((4-Methoxy-2,4-dimethylpentyl)(1-phenylethyl)amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:947249-14-1)3-(Difluoromethoxy)pyridin-2-amine

Pureza:99%

Cantidad:5g

Precio ($):296.0